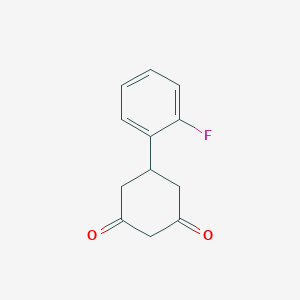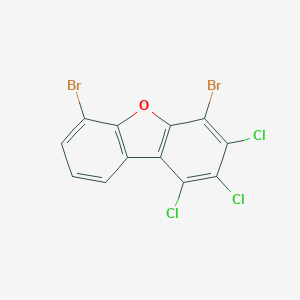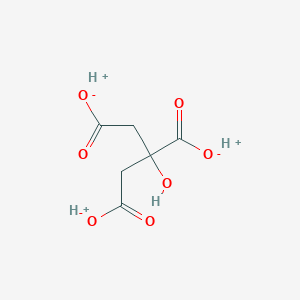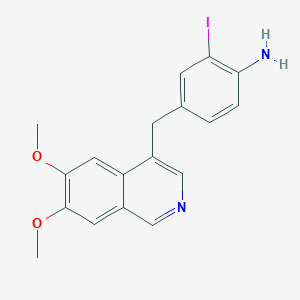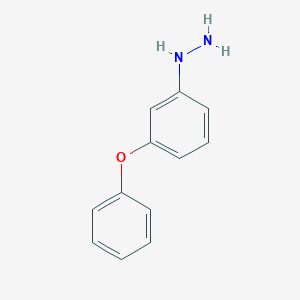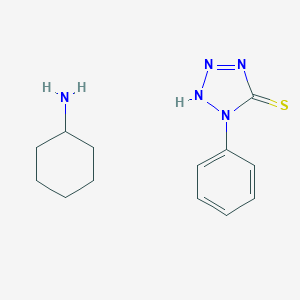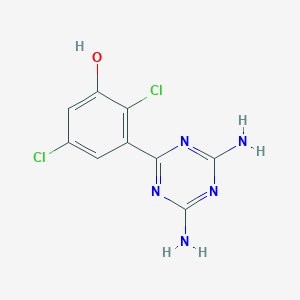
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of applications. In
Mecanismo De Acción
The mechanism of action of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurological function.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to alter the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to affect gene expression and protein modification. In addition, it has been shown to have neuroprotective effects, making it a potential therapy for neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester. One area of interest is the development of new therapies for neurological diseases, such as Alzheimer's disease. Another area of interest is the study of its effects on gene expression and protein modification, which could lead to new insights into cellular processes. Finally, there is potential for the development of new drugs and therapies based on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester, which could have a variety of applications in medicine.
Métodos De Síntesis
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl chloroformate with 2-methylpropylamine, followed by the addition of thioformaldehyde. This results in the formation of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester.
Aplicaciones Científicas De Investigación
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has a wide range of scientific research applications. It has been found to be useful in the study of various biological processes, including enzyme inhibition, protein modification, and gene expression. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
103122-66-3 |
|---|---|
Nombre del producto |
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester |
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
Clave InChI |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N=C(OCC(C)C)S |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
SMILES canónico |
CCOC(=O)NC(=S)OCC(C)C |
Otros números CAS |
103122-66-3 |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



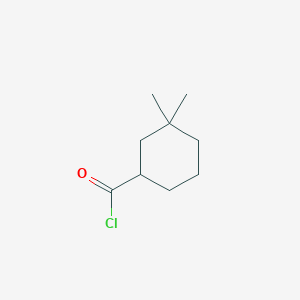
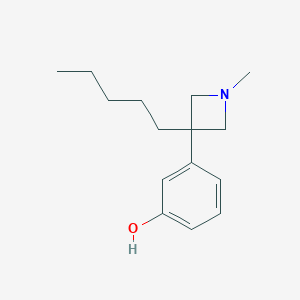
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
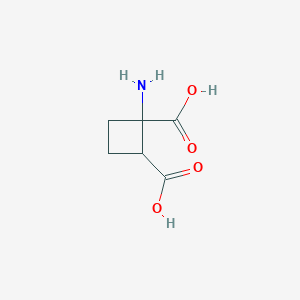
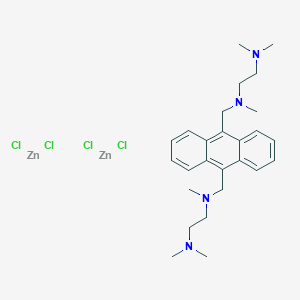
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
